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Compound of Interest

Compound Name: 8-Chloroisoquinolin-5-amine

CAS No.: 934554-41-3

Cat. No.: B1424258

Get Quote

Executive Summary & Chemical Profile
8-Chloroisoquinolin-5-amine represents a "privileged scaffold" in drug discovery, particularly

for Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) inhibitors. Its utility

stems from its orthogonal reactivity:

C5-Amine (Nucleophile): A primary aniline-like moiety capable of amide coupling, reductive

amination, or participation in annulation reactions to form tricyclic cores (e.g., imidazo[4,5-

f]isoquinolines).

C8-Chloride (Electrophile): A sterically accessible aryl chloride handle suitable for Palladium-

catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage

diversification.

This guide provides three validated protocols for transforming this core into complex

heterocyclic libraries.
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Reactivity Landscape & Chemo-selectivity
The electronic disparity between the electron-rich C5-amino group and the electron-deficient

isoquinoline core (further deactivated by the C8-chloro group) dictates the synthetic strategy.

Structural Logic (Graphviz Visualization)
The following diagram illustrates the divergent pathways available from the parent scaffold.
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Figure 1: Divergent synthetic pathways. Path C represents a high-complexity transformation

yielding fused tricyclic systems.

Experimental Protocols
Protocol A: Synthesis of Imidazo[4,5-f]isoquinoline
Fused Systems
Objective: To synthesize a tricyclic core by exploiting the directing effect of the C5-amine to

install a nitrogen at C6, followed by cyclization. This creates a "purine-like" fused system often

used in antitumor agents.

Mechanism: The C5-amino group directs electrophilic aromatic substitution (nitration) to the

ortho position (C6). The para position (C8) is blocked by chlorine.

Step-by-Step Methodology:

Nitration (Regioselective):
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Dissolve 8-chloroisoquinolin-5-amine (1.0 eq) in conc. H₂SO₄ at 0°C.

Dropwise add KNO₃ (1.05 eq) dissolved in H₂SO₄, maintaining internal temp <5°C.

Stir for 1 hour. The protonated isoquinoline ring deactivates, but the amine (protected as

ammonium in situ or free base depending on conditions) directs to C6.

Note: If over-nitration occurs, use NH₄NO₃/TFAA (trifluoroacetic anhydride) for milder

conditions.

Quench: Pour onto ice/NH₄OH to pH 8. Filter the yellow precipitate (6-nitro intermediate).

Reduction:

Suspend the nitro compound in EtOH/H₂O (4:1).

Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq). Reflux for 2 hours.

Filter hot through Celite to remove iron residues. Concentrate to yield the 5,6-diamino-8-

chloroisoquinoline.

Cyclization (The "Heterocyclic" Step):

For Formyl-derivative: Reflux the diamine in formic acid (excess) for 4 hours.

For substituted Imidazoles: React diamine with appropriate aldehyde (R-CHO) in DMF

with Na₂S₂O₅ (oxidant) at 100°C.

Workup: Neutralize, extract with EtOAc, and purify via flash chromatography

(DCM/MeOH).

Validation:

¹H NMR: Disappearance of the broad NH₂ singlet and appearance of the imidazole C-H

(approx. 8.2 ppm).

Protocol B: C8-Selective Suzuki-Miyaura Coupling
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Objective: Functionalization of the C8-position with aryl/heteroaryl groups while preserving the

C5-amine. Challenge: The C8-Cl bond is on an electron-deficient ring and is sterically hindered

by the peri-bridgehead protons. Standard Pd(PPh₃)₄ often fails.

Optimized Conditions:

Catalyst: Pd(OAc)₂ (5 mol%) + XPhos or S-Phos (10 mol%). These bulky, electron-rich

ligands facilitate oxidative addition into the challenging C8-Cl bond.

Base: K₃PO₄ (3.0 eq) – Anhydrous conditions are preferred to prevent hydrolysis.

Solvent: 1,4-Dioxane/H₂O (10:1) degassed.

Procedure:

Charge a reaction vial with 8-chloroisoquinolin-5-amine (1.0 eq), Aryl Boronic Acid (1.5

eq), Base, and Pd-Ligand complex.

Purge with Argon for 5 minutes.

Heat to 100°C for 12-18 hours.

Purification: The product is often basic. Use an SCX-2 (Strong Cation Exchange) cartridge:

Load reaction mixture, wash with MeOH (removes non-basic impurities), elute product with

2M NH₃ in MeOH.

Protocol C: Urea Formation (Kinase Hinge Binding Motif)
Objective: Converting the C5-amine into a urea moiety, a classic motif for hydrogen-bonding to

the "hinge region" of kinase ATP-binding pockets.

Procedure:

Dissolve 8-chloroisoquinolin-5-amine (1.0 eq) in dry THF.

Add Triethylamine (2.0 eq) to scavenge HCl.

Add the appropriate Isocyanate (R-N=C=O, 1.1 eq) dropwise at 0°C.
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Allow to warm to RT and stir for 4 hours.

Isolation: The urea product often precipitates. Filter and wash with Et₂O. If soluble,

evaporate and recrystallize from EtOH.

Analytical Data Summary (Expected)
Fragment

Chemical Shift (¹H
NMR, DMSO-d₆)

Multiplicity Diagnostic Note

H-1 9.2 - 9.4 ppm Singlet
Most deshielded;

adjacent to N.

H-3 8.6 ppm Doublet Coupling with H-4.

5-NH₂ 5.5 - 6.5 ppm Broad Singlet

Disappears upon D₂O

shake; shifts

downfield if acylated.

H-6/H-7 7.0 - 7.8 ppm Doublets (AB system)
Diagnostic for 5,8-

disubstitution pattern.

Troubleshooting & Optimization
Problem: Low yield in Suzuki coupling (Protocol B).

Root Cause:[1][2][3][4][5] Pd catalyst poisoning by the free C5-amine or isoquinoline

nitrogen.

Solution: Use a pre-formed Pd-precatalyst (e.g., XPhos Pd G3) rather than mixing

Pd(OAc)₂/Ligand in situ. Alternatively, protect the NH₂ as an acetamide (Ac) before

coupling, then deprotect with HCl/MeOH.

Problem: Regio-isomers during Nitration (Protocol A).

Root Cause:[1][2][3][4][5] Temperature control failure.

Solution: Ensure temperature stays strictly <5°C. If C8-nitro (ipso-substitution of Cl) is

observed, lower temp to -10°C and reduce acid strength.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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